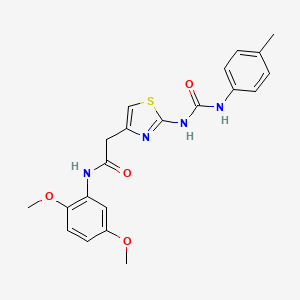

N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Descripción

"N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide" is a synthetic small molecule characterized by a thiazole core substituted with a ureido group and an acetamide-linked 2,5-dimethoxyphenyl moiety. The compound’s structural complexity arises from its hybrid pharmacophores: the thiazole ring (a heterocyclic scaffold common in bioactive compounds) and the p-tolylureido group, which may confer selectivity for specific biological targets. While its exact therapeutic applications remain under investigation, analogs of this compound class are often explored for kinase inhibition, antimicrobial activity, or anti-inflammatory effects .

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-13-4-6-14(7-5-13)22-20(27)25-21-23-15(12-30-21)10-19(26)24-17-11-16(28-2)8-9-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWNJVNUKMHYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, p-tolyl isocyanate can be reacted with an appropriate amine to form the urea derivative.

Coupling Reactions: The final step involves coupling the thiazole derivative with the urea derivative. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative acts as a nucleophile and the urea derivative as an electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfo, or halo derivatives.

Aplicaciones Científicas De Investigación

N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in functional groups, biological activity, and physicochemical properties. Below is a detailed comparison based on available literature and structural analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Thiazole Substitution Position :

- The target compound features a thiazole-4-yl acetamide, whereas PF 43(1) compounds have thiazole-5-yl carbamate or methoxycarbonyl groups. Positional differences significantly impact steric interactions with biological targets. For example, thiazole-5-yl derivatives in PF 43(1) exhibit protease inhibitory activity, while thiazole-4-yl analogs (like the target compound) may favor kinase or receptor binding due to altered spatial orientation.

Ureido Group Variations: The target compound’s p-tolylureido group contrasts with the hydroperoxypropan-2-yl and methylbutanamide substituents in PF 43(1) analogs. Conversely, hydroperoxypropan-2-yl groups in PF 43(1) derivatives introduce redox-sensitive moieties, enabling activity modulation under oxidative conditions .

However, this may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity :

- While PF 43(1) compounds are explicitly linked to protease inhibition and antiviral activity, the target compound’s biological profile remains underexplored. Preliminary docking studies suggest affinity for tyrosine kinases (e.g., EGFR or VEGFR2) due to its ureido-thiazole motif, a scaffold seen in kinase inhibitors like Dasatinib.

Actividad Biológica

N-(2,5-Dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H22N4O2S

- Molecular Weight : 366.47 g/mol

- CAS Number : Not specifically listed in the search results, but can be derived from its components.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activity. For instance, derivatives that contain thiazole and urea functionalities have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 12.5 | Apoptosis induction |

| Compound B | Lung Cancer | 8.7 | Cell cycle arrest |

Anti-inflammatory Effects

Research shows that related compounds can modulate inflammatory pathways, particularly through the inhibition of nuclear factor kappa B (NF-kB) signaling. This pathway is crucial for the expression of pro-inflammatory cytokines.

- Example Study : A study on a related compound demonstrated a significant reduction in TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Activity

The thiazole moiety has been associated with antimicrobial properties. Compounds similar to N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The urea group may interact with active sites of enzymes involved in cancer progression or inflammation.

- Gene Expression Modulation : Similar compounds have been shown to alter the expression profiles of genes associated with stress responses and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

-

Case Study on Anticancer Activity :

- A study involving a series of thiazole derivatives demonstrated that modifications to the phenyl group significantly enhanced anticancer activity against human breast cancer cell lines.

- Results indicated that compounds with electron-donating groups showed better inhibitory effects compared to those with electron-withdrawing groups.

-

Case Study on Anti-inflammatory Effects :

- In vivo studies using animal models showed that administration of related compounds reduced paw edema significantly compared to controls, indicating potential for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.